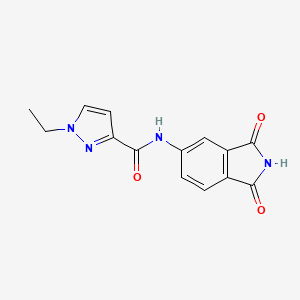

(2-Formylphenyl) 2-oxochromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

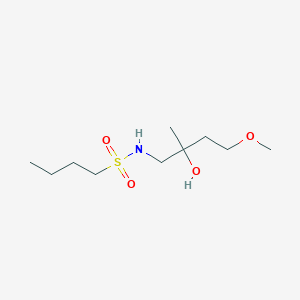

“(2-Formylphenyl) 2-oxochromene-3-carboxylate” is a chemical compound with the molecular formula C17H10O5 . It has an average mass of 294.258 Da and a monoisotopic mass of 294.052826 Da .

Synthesis Analysis

The synthesis of coumarin systems, including “(2-Formylphenyl) 2-oxochromene-3-carboxylate”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Physical And Chemical Properties Analysis

“(2-Formylphenyl) 2-oxochromene-3-carboxylate” has a density of 1.4±0.1 g/cm3 . Its boiling point is 534.8±50.0 °C at 760 mmHg . The flash point is 240.4±30.2 °C . More detailed physical and chemical properties would require additional experimental data.Wissenschaftliche Forschungsanwendungen

Synthetic Methodology and Chemical Reactivity

(2-Formylphenyl) 2-oxochromene-3-carboxylate and related compounds have been the subject of research focusing on their synthesis and reactivity. These studies have provided insights into creating complex molecules that could serve as precursors for further chemical transformations or as intermediates in the synthesis of biologically active compounds.

Synthesis of Formyl-Substituted Photochromic Compounds : Research has been conducted on synthesizing formylated photochromic compounds, including 3,3-diphenyl-[3H]-naphthopyrans (or 2H-benzochromenes), through classical cyclization and substituent transformations. These compounds demonstrate the versatility of formyl groups in subsequent chemical reactions, such as Wittig and Knoevenagel reactions, imine formation, showcasing their potential in creating photoreactive supramolecular systems (Chamontin et al., 1999).

Reactivity of Functionalized 2-Formylphenylboronic Acids : Another study highlighted the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This equilibrium showcases the dynamic chemical behavior of these compounds in solution, offering insights into their potential applications in synthetic chemistry (Luliński et al., 2007).

Potential in Supramolecular Chemistry

The inclusion of formyl and related functional groups in molecules like (2-Formylphenyl) 2-oxochromene-3-carboxylate opens up possibilities for their use in developing supramolecular systems. These systems could exploit the unique reactivity of the formyl group for creating complex architectures through selective bonding and assembly processes.

- Chemical Reactivity for Supramolecular Systems : The synthesis and chemical reactivity of 4-oxo-4H-1-benzopyran-3-carboxaldehyde (chromone-3-carboxaldehyde or 3-formylchromone) have been extensively studied, highlighting its role as a precursor in the synthesis of heterocyclic systems. These systems exhibit a broad spectrum of biological activities, indicating the potential of formyl-substituted compounds in medicinal chemistry and supramolecular system design (Sepay & Dey, 2014).

Eigenschaften

IUPAC Name |

(2-formylphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUMFYWCSINICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formylphenyl) 2-oxochromene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)

![2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2670069.png)

![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)

![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)